molecular formula C9H15NO5 B1526261 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid CAS No. 1159736-25-0

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Cat. No. B1526261
CAS RN: 1159736-25-0
M. Wt: 217.22 g/mol
InChI Key: IIINBAWOESLQTR-UHFFFAOYSA-N
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Description

“3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid” is a compound with the molecular formula C9H15NO5 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO5/c1-8(2,3)15-7(13)10-9(6(11)12)4-14-5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) . This indicates that the compound contains 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid” is 217.22 . It is a solid substance at room temperature .

Scientific Research Applications

Drug Discovery

Oxetanes, including “3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid”, have been employed to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have progressed to different phases of clinical trials . Oxetane is more metabolically stable and lipophilicity neutral . It reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Synthesis of Dipeptides

“3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid” can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . This expands the applicability of Amino Acid Ionic Liquids (AAILs), providing a new approach to peptide synthesis .

Development of Chemotherapies

Three FDA-approved oxetane-containing drugs are taxol and its two semisynthetic brethrens: Sanofi’s docetaxel (Taxotere) and cabazitaxel (Jevtana), all chemotherapies for treating cancer . The oxetane moiety provides rigidification of the overall structure and H-Bond acceptor for a threonine-OH group in the binding pocket .

Improvement of Oral Bioavailability

An oxetane fragment conferred a profound impact on Pfizer’s zeste homolog 2 (EZH2) Inhibitors, especially their oral bioavailability while still maintaining the activity . The initial lead compound bicyclic lactam was active in both enzymatic and cellular-based assays and displayed impressive tumor growth inhibition effects in Karpas-422 xenograft model .

Research and Development

“3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid” is used for research and development under the supervision of a technically qualified individual . It’s a valuable tool for scientists in the lab, helping them explore new possibilities in various fields .

Synthesis of Room-Temperature Ionic Liquids

This compound can be used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have potential applications in various fields, including green chemistry and materials science .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-9(6(11)12)4-14-5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIINBAWOESLQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717775
Record name 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

CAS RN

1159736-25-0
Record name 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)oxetane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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